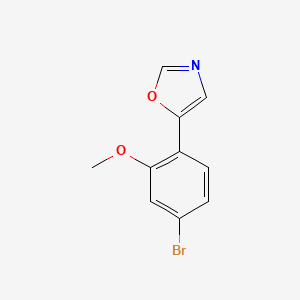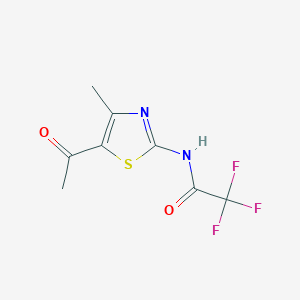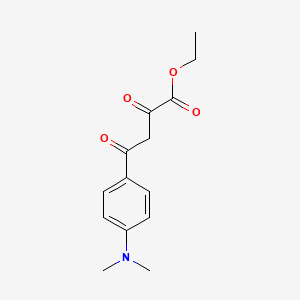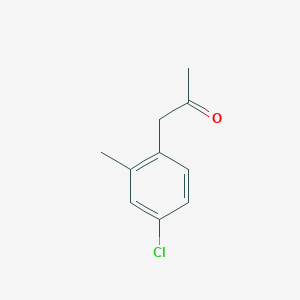
1-(4-Chloro-2-methylphenyl)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(4-Chloro-2-methylphenyl)-2-propanone” were not found, related compounds such as ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion have been synthesized . The synthesis involved various steps and the use of different reagents .
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenyl-2-propanone is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions by providing a source of electrons, which facilitates the transfer of electrons from one molecule to another. This process is known as electron transfer catalysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methylphenyl-2-propanone have not been thoroughly studied. However, it is believed that the compound has low toxicity and is not likely to cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-2-methylphenyl-2-propanone in laboratory experiments include its availability, low cost, and ease of use. It is also a versatile reagent that can be used in a variety of reactions. The main limitation of 4-chloro-2-methylphenyl-2-propanone is that its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not known.
Future Directions
Future research into 4-chloro-2-methylphenyl-2-propanone should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research should be conducted to explore the potential applications of 4-chloro-2-methylphenyl-2-propanone in the synthesis of pharmaceuticals, dyes, and fragrances. Finally, research should be conducted to explore the potential of 4-chloro-2-methylphenyl-2-propanone as a catalyst in various reactions.
Synthesis Methods
4-chloro-2-methylphenyl-2-propanone can be synthesized by the reaction of 4-chloro-2-methylphenol and propanone in the presence of a base catalyst. The reaction is carried out at a temperature of 90-100 °C and a pressure of 2-4 bar. The reaction is complete after about 2 hours and yields a product with a purity of 99%.
Scientific Research Applications
4-chloro-2-methylphenyl-2-propanone has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in various reactions such as the oxidation of alcohols and the reduction of nitro compounds. In addition, 4-chloro-2-methylphenyl-2-propanone is used in the synthesis of monomers, polymers, and nanomaterials.
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIOVJPBRIIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)
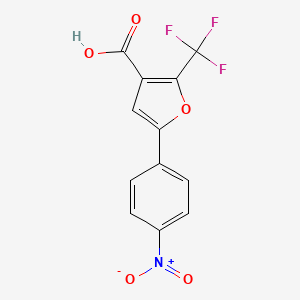



![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)
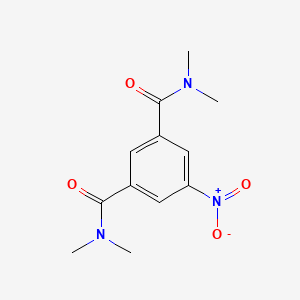

![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)

